molecular formula C8H8Cl2N2O B2759382 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide CAS No. 915949-03-0

5,6-dichloro-N,N-dimethylpyridine-3-carboxamide

Cat. No.: B2759382
CAS No.: 915949-03-0
M. Wt: 219.07
InChI Key: NPXZDWHQMPNDEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. One common method includes the chlorination of 3-carboxypyridine to introduce chlorine atoms at the 5 and 6 positions. This is followed by the reaction with dimethylamine to form the N,N-dimethylcarboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5,6-dichloro-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the carboxamide group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the N,N-dimethylcarboxamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5,6-dichloro-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)7(10)11-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXZDWHQMPNDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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